

Unveiling 11H-Benzo[a]carbazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **11H-Benzo[a]carbazole**

Cat. No.: **B1328763**

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CAS Number: 239-01-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **11H-Benzo[a]carbazole**. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, synthesis, and its significant role in biological systems, particularly as a modulator of the estrogen receptor signaling pathway.

Core Physicochemical and Spectroscopic Data

11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. Its planar structure and electronic properties are key to its chemical reactivity and biological activity. The following table summarizes its key quantitative data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value
CAS Number	239-01-0 [1] [2]
Molecular Formula	C ₁₆ H ₁₁ N [1]
Molecular Weight	217.27 g/mol
Melting Point	266 °C [5]
Boiling Point	456 °C [3]
Appearance	White to light yellow or light yellow-red powder/crystals
Solubility	Slightly soluble in Acetonitrile and DMSO [3] [5]
Flash Point	208 °C [3]
Density	1.277 g/cm ³ [3]
Refractive Index	1.8230 (estimate) [3]
λ _{max}	354 nm (in Ethanol) [5]

Spectroscopic Data:

While a complete set of raw spectral data for the parent compound is extensive, typical spectroscopic characteristics are well-documented. Researchers can find detailed spectral data, including UV/Visible, IR, and mass spectra, in the NIST WebBook.[\[1\]](#) ¹H and ¹³C NMR data for carbazole and its derivatives are also available and serve as a reference for the structural elucidation of novel **11H-Benz[a]carbazole** analogs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis of **11H-Benz[a]carbazole**

A documented method for the synthesis of **11H-Benz[a]carbazole** involves a photochemical approach.[\[10\]](#) A generalized protocol based on this method is outlined below.

Experimental Protocol: Photochemical Synthesis

- Starting Material: The synthesis begins with 5-acetamido-1,2,3,4-tetrahydronaphthalene.

- Goldberg Arylation and Hydrolysis: The starting material undergoes a Goldberg arylation followed by hydrolysis to yield N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine.
- Photolysis: The resulting amine is subjected to photolysis, leading to the formation of 1,2,3,4-tetrahydro-**11H-benzo[a]carbazole**.
- Dehydrogenation: The final step involves the dehydrogenation of the tetrahydro-intermediate using a suitable dehydrogenating agent, such as chloranil, to yield the final product, **11H-Benzo[a]carbazole**.^[10]

Researchers can also explore various other synthetic routes for carbazole and its derivatives, including the Bucherer carbazole synthesis and palladium-catalyzed cyclization reactions.^[11] ^[12]

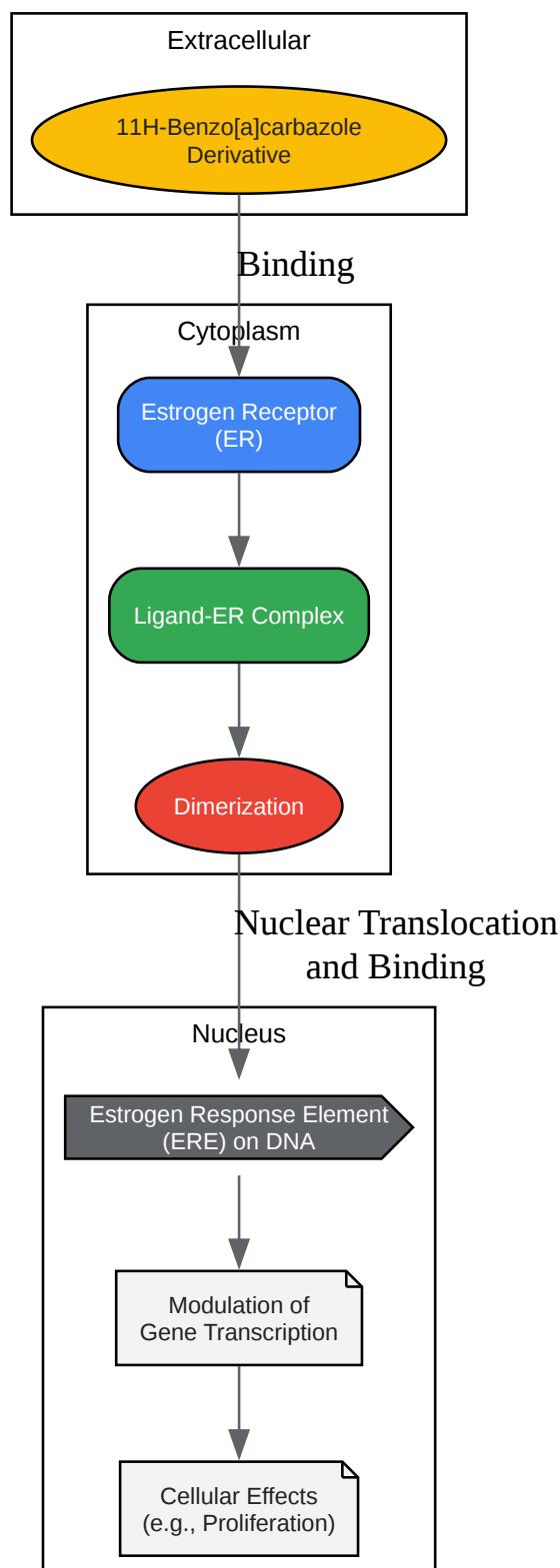
Biological Significance and Experimental Applications

11H-Benzo[a]carbazole and its derivatives have garnered significant interest in drug discovery due to their potential as anticancer agents.^[11] A key mechanism of action for some derivatives is their interaction with the estrogen receptor (ER), making them relevant for hormone-dependent cancers such as breast cancer.

Estrogen Receptor Binding and Signaling Pathway

Derivatives of **11H-Benzo[a]carbazole** have been shown to bind to the estrogen receptor, acting as either agonists or antagonists depending on their specific structure. This interaction can modulate the transcriptional activity of the receptor, thereby affecting cell proliferation and other estrogen-mediated processes.^[13]

The estrogen receptor signaling pathway is a complex cascade that can be initiated through genomic and non-genomic mechanisms. In the classical genomic pathway, estrogen or an ER ligand like a benzo[a]carbazole derivative binds to the receptor in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes that can influence cell growth and survival.^[14]^[15]^[16]^[17]^[18]



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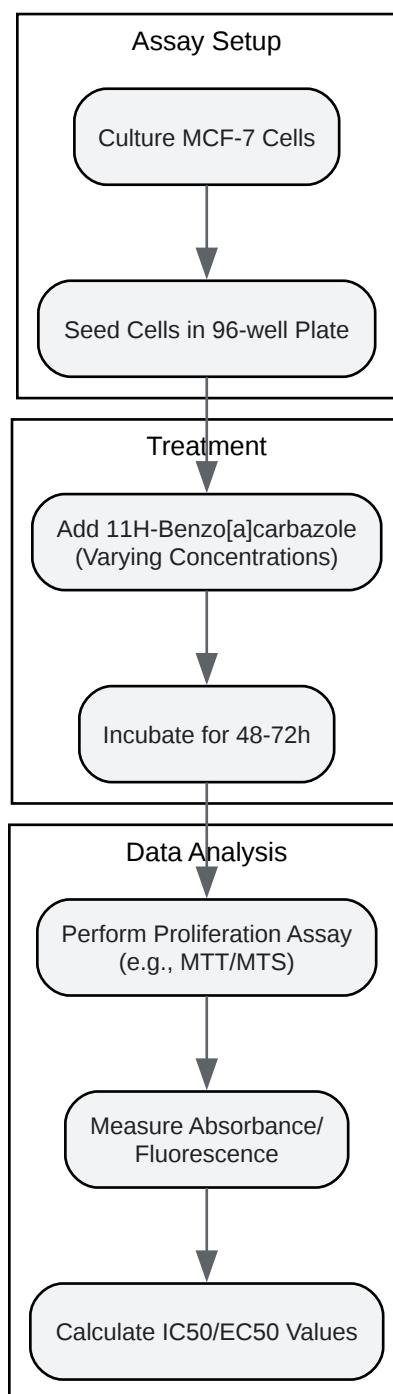
Caption: Estrogen Receptor Signaling Pathway modulated by **11H-Benzo[a]carbazole**.

Experimental Protocol: MCF-7 Cell Proliferation Assay

To assess the biological activity of **11H-Benzo[a]carbazole** and its derivatives on estrogen receptor-positive breast cancer cells, a cell proliferation assay using the MCF-7 cell line is a standard method.[19][20][21][22][23]

Methodology:

- Cell Culture: MCF-7 cells are cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[20][22]
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[19]
- Compound Treatment: The growth medium is replaced with a medium containing various concentrations of **11H-Benzo[a]carbazole** or its derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., 17 β -estradiol) are included.
- Incubation: The cells are incubated with the compounds for a specific period, typically 48 to 72 hours.[19]
- Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity, or a direct cell counting method. The absorbance or fluorescence is read using a microplate reader.
- Data Analysis: The results are expressed as a percentage of the vehicle control, and dose-response curves are generated to determine the IC₅₀ or EC₅₀ values.



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Caption: Workflow for MCF-7 Cell Proliferation Assay.

Conclusion

11H-Benzo[a]carbazole is a versatile scaffold with significant potential in chemical synthesis and drug development. Its well-defined physicochemical properties and the growing body of research on its biological activities, particularly its interaction with the estrogen receptor, make it a compound of high interest for researchers in oncology and medicinal chemistry. This technical guide provides a foundational understanding and practical methodologies to facilitate further investigation into this promising molecule.

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